
3-(Diethylamino)propyl 2,3-diphenylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)propyl 2,3-diphenylpropionate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
The synthesis of 3-(Diethylamino)propyl 2,3-diphenylpropionate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-diphenylpropionic acid with 3-(diethylamino)propyl alcohol under acidic conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
3-(Diethylamino)propyl 2,3-diphenylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)propyl 2,3-diphenylpropionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)propyl 2,3-diphenylpropionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
3-(Diethylamino)propyl 2,3-diphenylpropionate can be compared with similar compounds such as 3-(Diethylamino)propyl diphenylacetate and 3-(Diethylamino)propyl trimethoxysilane. These compounds share structural similarities but differ in their chemical properties and applications. For example, 3-(Diethylamino)propyl diphenylacetate is used in different synthetic applications, while 3-(Diethylamino)propyl trimethoxysilane is used in materials science .
Eigenschaften
CAS-Nummer |
78218-34-5 |
|---|---|
Molekularformel |
C22H29NO2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
3-(diethylamino)propyl 2,3-diphenylpropanoate |
InChI |
InChI=1S/C22H29NO2/c1-3-23(4-2)16-11-17-25-22(24)21(20-14-9-6-10-15-20)18-19-12-7-5-8-13-19/h5-10,12-15,21H,3-4,11,16-18H2,1-2H3 |
InChI-Schlüssel |
NQDXHQITVYDOFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
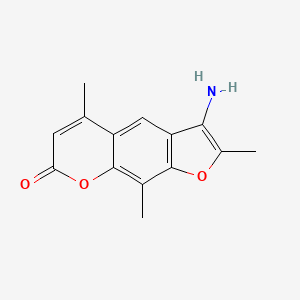
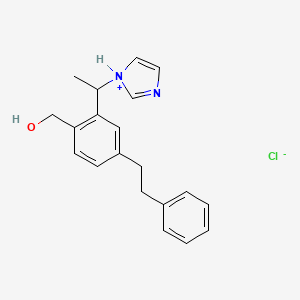
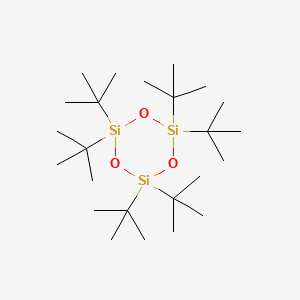
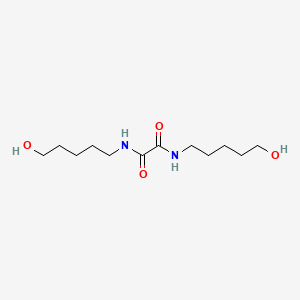
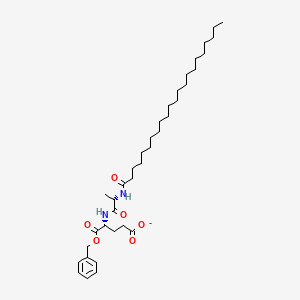

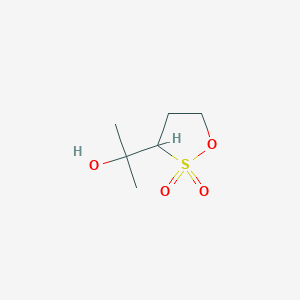

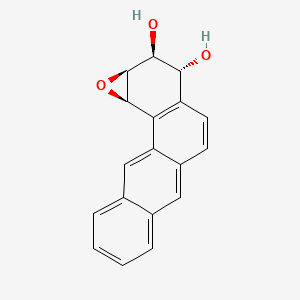
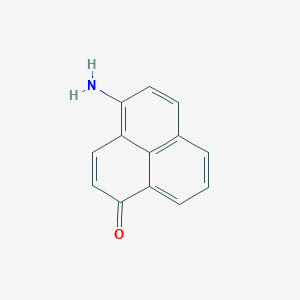
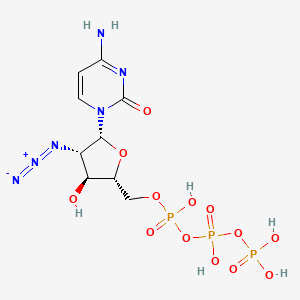
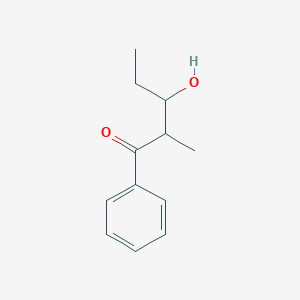
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
